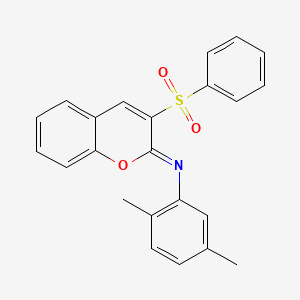

(2Z)-3-(benzenesulfonyl)-N-(2,5-dimethylphenyl)-2H-chromen-2-imine

Description

(2Z)-3-(Benzenesulfonyl)-N-(2,5-dimethylphenyl)-2H-chromen-2-imine is a synthetic organic compound featuring a chromen-imine core substituted with a benzenesulfonyl group at position 3 and a 2,5-dimethylphenyl group at the imine nitrogen.

Properties

IUPAC Name |

3-(benzenesulfonyl)-N-(2,5-dimethylphenyl)chromen-2-imine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19NO3S/c1-16-12-13-17(2)20(14-16)24-23-22(15-18-8-6-7-11-21(18)27-23)28(25,26)19-9-4-3-5-10-19/h3-15H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUXKEJUDOXEZHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)N=C2C(=CC3=CC=CC=C3O2)S(=O)(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2Z)-3-(benzenesulfonyl)-N-(2,5-dimethylphenyl)-2H-chromen-2-imine belongs to a class of compounds known as 2H-chromen-2-imines, which have garnered attention for their diverse biological activities. This article explores the synthesis, characterization, and biological activity of this compound, focusing on its potential applications in medicinal chemistry.

Chemical Structure and Synthesis

The structure of this compound can be depicted as follows:

This compound features a chromen-2-imine core with a benzenesulfonyl group and a dimethylphenyl substituent. The synthesis typically involves the condensation of appropriate aldehydes with amines in the presence of catalysts under controlled conditions.

Anticancer Activity

Research indicates that derivatives of 2H-chromen-2-imines exhibit significant anticancer properties. For example, studies have shown that related compounds possess cytotoxic effects against various cancer cell lines, including leukemia and colorectal adenocarcinoma. The presence of the azomethine bond (C=N) is believed to enhance their biological activity .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | Caco-2 (Colorectal) | 12.5 |

| Compound B | Panc-1 (Pancreatic) | 15.0 |

| This compound | A-427 (Lung) | TBD |

Antimicrobial Activity

The antimicrobial properties of this class of compounds are noteworthy. Studies have demonstrated that 2H-chromen-2-imines exhibit antibacterial and antifungal activities. For instance, derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria .

| Microorganism | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Antibacterial | 32 µg/mL |

| Escherichia coli | Antibacterial | 64 µg/mL |

| Candida albicans | Antifungal | 16 µg/mL |

Anti-inflammatory and Other Activities

In addition to anticancer and antimicrobial effects, compounds similar to this compound have been reported to possess anti-inflammatory properties. This is significant given the role of inflammation in various diseases, including cancer . Furthermore, neuroprotective effects have been noted in some studies, suggesting potential applications in treating neurodegenerative diseases .

Case Studies

Several case studies highlight the efficacy of chromen-2-imine derivatives:

- Case Study on Anticancer Activity : A study evaluated the cytotoxic effects of a series of chromen-2-imines on various cancer cell lines. The most potent compound showed an IC50 value significantly lower than that of conventional chemotherapeutics like cisplatin .

- Case Study on Antimicrobial Effects : In a comparative study against common pathogens, a derivative demonstrated superior antimicrobial activity compared to standard antibiotics, indicating its potential as a novel therapeutic agent .

- Neuroprotective Effects : A derivative was tested for its ability to protect neuronal cells from oxidative stress induced by amyloid-beta peptides, showing promise as a treatment for Alzheimer's disease .

Scientific Research Applications

Medicinal Chemistry

The chromene core of this compound is associated with several biological activities, making it a promising candidate for drug development. Notable applications include:

- Anticancer Activity : Compounds with similar structures have shown potential in inhibiting tumor cell proliferation. Research indicates that the compound may interact with specific molecular targets involved in cancer pathways, potentially leading to the development of new anticancer agents.

- Antiviral Properties : Some derivatives of chromene compounds have demonstrated efficacy against viruses such as H5N1 and SARS-CoV-2. The mechanism of action may involve inhibition of viral replication or interference with viral entry into host cells .

- Enzyme Inhibition : The compound may serve as an inhibitor for enzymes relevant to various diseases, including α-glucosidase and acetylcholinesterase. This makes it a candidate for treating conditions like Type 2 diabetes and Alzheimer's disease .

Biological Probes

The compound can act as a chemical probe to study biological processes due to its ability to interact with proteins and enzymes. Its structural features allow it to participate in hydrogen bonding and π-π stacking interactions, which are crucial for binding to biological macromolecules.

Material Science

In industrial applications, (2Z)-3-(benzenesulfonyl)-N-(2,5-dimethylphenyl)-2H-chromen-2-imine can be utilized in the synthesis of new materials with specific properties:

- Dyes and Polymers : The unique chromene structure can be employed in the development of dyes or polymers that exhibit desired optical properties .

Case Study 1: Anticancer Activity

A study investigated the anticancer potential of various chromene derivatives, including this compound. Results indicated that this compound inhibited the growth of several cancer cell lines at nanomolar concentrations, demonstrating significant cytotoxic effects comparable to established chemotherapeutic agents.

Case Study 2: Enzyme Inhibition

In a series of experiments focused on enzyme inhibition, this compound was tested against α-glucosidase and acetylcholinesterase. The compound exhibited competitive inhibition with IC50 values indicating its potential as a therapeutic agent for managing diabetes and cognitive disorders.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position and electronic nature of substituents on aromatic rings significantly influence bioactivity. For example:

- N-(2,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide () exhibits potent photosynthetic electron transport (PET) inhibition (IC₅₀ ~10 µM). The 2,5-dimethylphenyl group enhances lipophilicity and steric bulk, promoting membrane penetration and target binding. Electron-withdrawing substituents (e.g., fluorine) in analogous compounds further boost activity by modulating electron density .

- (2Z)-3-(Benzenesulfonyl)-N-(2,5-dimethylphenyl)-2H-chromen-2-imine shares the 2,5-dimethylphenyl group, which likely contributes to similar lipophilicity. The benzenesulfonyl group, a strong electron-withdrawing moiety, may enhance binding affinity to biological targets, akin to fluorine substituents in compounds .

Core Structure Differences

- Naphthalene-carboxamides (): These compounds feature a planar naphthalene core, facilitating π-π interactions with photosynthetic proteins. Their carboxamide linkage provides hydrogen-bonding sites for target engagement.

- The imine group may act as a hydrogen-bond acceptor or participate in covalent interactions .

Role of Sulfonyl Groups

- Similar sulfonamide-containing compounds () exhibit improved solubility and binding stability due to sulfonyl’s polar nature .

- Fluorine in Naphthalene-carboxamides (): Fluorine’s electron-withdrawing effect polarizes the carboxamide group, strengthening hydrogen-bonding capacity. However, sulfonyl groups may offer broader steric and electronic versatility .

Lipophilicity and Bioavailability

- The 2,5-dimethylphenyl group in both the target compound and derivatives increases logP values, promoting membrane permeability. However, excessive lipophilicity could reduce aqueous solubility, necessitating balanced design .

Data Table: Key Properties of Compared Compounds

Research Findings and Implications

- Structure-Activity Relationships (SAR) : highlights that substituent position (para vs. meta) and electronic properties dictate PET inhibition. The 2,5-dimethylphenyl group in the target compound may optimize steric fit in hydrophobic binding pockets, while the sulfonyl group could mimic electron-withdrawing effects of fluorine .

- Synthetic Flexibility : Chromen-imine derivatives (e.g., –3) demonstrate modular synthesis via condensation and sulfonylation reactions, enabling rapid diversification for SAR studies .

Q & A

Q. What synthetic methodologies are commonly employed to prepare (2Z)-3-(benzenesulfonyl)-N-(2,5-dimethylphenyl)-2H-chromen-2-imine?

The synthesis typically involves coupling a chromen-2-imine scaffold with benzenesulfonyl and aryl amine groups. Key steps include:

- Sulfonylation : Reacting 2H-chromen-2-imine derivatives with benzenesulfonyl chloride under anhydrous conditions (e.g., in dichloromethane or THF) at 0–5°C to prevent side reactions .

- Amine coupling : Introducing the 2,5-dimethylphenyl group via nucleophilic substitution or condensation reactions, often using catalysts like sodium acetate in ethanol .

- Purification : Recrystallization from ethanol or methanol to isolate the pure product, verified via melting point and spectroscopic analysis .

Q. How is the compound’s structural integrity confirmed post-synthesis?

A multi-technique approach is critical:

- NMR spectroscopy : 1H and 13C NMR identify proton environments and carbon frameworks, with characteristic shifts for the imine group (~8.5–9.0 ppm) and sulfonyl substituents (~7.5–8.0 ppm for aromatic protons) .

- FT-IR spectroscopy : Confirms functional groups (e.g., S=O stretches at ~1150–1350 cm⁻¹, C=N stretches at ~1600 cm⁻¹) .

- X-ray crystallography : Resolves stereochemistry (e.g., Z-configuration) and torsion angles (e.g., C–SO₂–NH–C torsion of ~62.7°) using SHELX software for refinement .

Q. What formulation strategies optimize biological testing of chromen-imine derivatives?

Dustable powder formulations are effective for in vitro assays. Methods include:

- Grinding : Mechanical milling to achieve particle sizes <50 µm.

- Carrier blending : Mixing with inert carriers (e.g., silica) to enhance dispersibility, as described in Furmidge’s standard method .

Advanced Questions

Q. How do substituents influence the compound’s conformational flexibility and crystal packing?

Substituents like methyl groups on the aryl ring induce steric and electronic effects:

- Torsion angles : The 2,5-dimethylphenyl group creates a ~40.4° tilt between aromatic rings, increasing steric hindrance and reducing rotational freedom .

- Hydrogen bonding : N–H···O(S) interactions form dimeric motifs in the crystal lattice, stabilizing specific conformations. Compare derivatives with varying substituents (e.g., 2,6-dimethyl vs. 2,3-dimethyl) to assess packing efficiency .

Q. What computational tools validate experimental data on electronic properties and reactivity?

- DFT calculations : Predict frontier molecular orbitals (HOMO/LUMO) to correlate with UV-Vis absorption bands.

- Molecular docking : Models interactions with biological targets (e.g., enzymes) to guide functionalization strategies. Validate using experimental NMR chemical shifts and IR vibrational modes .

Q. How can reaction conditions be optimized to enhance yield and regioselectivity?

- Temperature control : Low temperatures (0–5°C) minimize sulfonylation side reactions .

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while ethanol/water mixtures aid in precipitation .

- Catalyst screening : Test bases like triethylamine or NaHCO₃ to optimize coupling efficiency .

Q. What strategies address discrepancies in spectroscopic data during structural elucidation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.